Methyl 2-benzylidenehydrazinecarbodithioate
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Overview
Description
Methyl 2-benzylidenehydrazinecarbodithioate is an organic compound with the molecular formula C₉H₁₀N₂S₂ and a molecular weight of 210.321 g/mol This compound is known for its unique structure, which includes a benzylidene group attached to a hydrazinecarbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzylidenehydrazinecarbodithioate typically involves the reaction of methyl hydrazinecarbodithioate with benzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzylidenehydrazinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.
Scientific Research Applications
Methyl 2-benzylidenehydrazinecarbodithioate has been explored for various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, although further studies are needed to confirm these effects.
Mechanism of Action
The mechanism of action of Methyl 2-benzylidenehydrazinecarbodithioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking its activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzylidenehydrazinecarbodithioate: Lacks the methyl group, which may affect its reactivity and biological activity.
Methyl hydrazinecarbodithioate:
Benzylidenehydrazinecarbodithioate derivatives: Various derivatives with different substituents on the benzylidene group can exhibit different chemical and biological properties.
Uniqueness
Methyl 2-benzylidenehydrazinecarbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
7484-46-0 |
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Molecular Formula |
C9H10N2S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
methyl N-[(E)-benzylideneamino]carbamodithioate |
InChI |
InChI=1S/C9H10N2S2/c1-13-9(12)11-10-7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/b10-7+ |
InChI Key |
MMUTYUKAZPZJBM-JXMROGBWSA-N |
Isomeric SMILES |
CSC(=S)N/N=C/C1=CC=CC=C1 |
Canonical SMILES |
CSC(=S)NN=CC1=CC=CC=C1 |
Origin of Product |
United States |
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